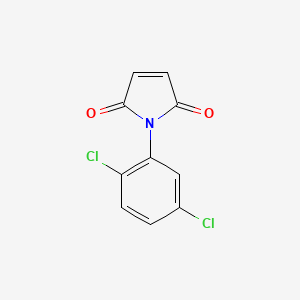
Tyr-ile-gly-ser-arg
概要
説明
Tyr-Ile-Gly-Ser-Arg is a pentapeptide derived from the laminin B1 chain. This sequence is a major receptor binding site in laminin and plays a crucial role in cell adhesion, migration, and differentiation.
作用機序
Target of Action
The primary target of the peptide Tyr-Ile-Gly-Ser-Arg (YIGSR) is derived from the laminin B1 chain . Laminin is a key component of the extracellular matrix and plays a crucial role in cell adhesion, differentiation, migration, and also in tumor growth and metastasis .
Mode of Action
YIGSR interacts with its targets by competing with laminin for the cell surface receptor . This interaction inhibits the attachment of cells to the basement membrane, thereby preventing the formation of tumor metastasis .
Biochemical Pathways
YIGSR affects several biochemical pathways. It has been shown to reduce lung colony formation in mice administered with melanoma cells and can block the invasiveness of the cells in vitro . It also inhibits the increased expression of endothelial nitric-oxide synthase in primary porcine aortic endothelial cells .
Pharmacokinetics
It is known that the peptide’s effectiveness can be enhanced through multimerization .
Result of Action
The molecular and cellular effects of YIGSR’s action include the inhibition of tumor growth and metastasis . It has been shown to decrease tumor growth and metastasis in various studies .
Action Environment
The action, efficacy, and stability of YIGSR can be influenced by various environmental factors. For instance, the peptide can be used at the interface between the conjugated polymer and the tissue for the engineering of tissue interface . .
生化学分析
Biochemical Properties
Tyr-Ile-Gly-Ser-Arg plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the increased expression of endothelial nitric-oxide synthase in primary porcine aortic endothelial cells . The nature of these interactions is often competitive, as this compound competes with laminin for binding to cell surface receptors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce the lung colony formation in mice administered with melanoma cells and can block the invasiveness of the cells in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression. As a major receptor binding site in laminin, it competes with laminin for the cell surface receptor, thereby influencing the cellular response to laminin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, it has been shown to significantly inhibit leukemic cell colony formation and the invasion of NALM6 cells in a Matrigel-based assay .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in SCID mice, the weight of the subcutaneous tumors was significantly suppressed by this compound in a dose-dependent manner . At high doses, it significantly inhibited leukemic infiltration in all organs .
準備方法
Synthetic Routes and Reaction Conditions
Tyr-Ile-Gly-Ser-Arg can be synthesized using a modified liquid-phase procedure. The synthesis involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS) techniques. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities and ensure the desired peptide sequence is obtained .
化学反応の分析
Types of Reactions
Tyr-Ile-Gly-Ser-Arg undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can be used to break disulfide bonds within the peptide.
Substitution: This reaction involves replacing one amino acid in the peptide sequence with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) are used.
Substitution: Amino acid derivatives and coupling reagents are used to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized peptide derivatives, while reduction can result in reduced peptide forms .
科学的研究の応用
Tyr-Ile-Gly-Ser-Arg has numerous scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Plays a role in cell adhesion, migration, and differentiation studies.
Medicine: Investigated for its potential to inhibit tumor growth and metastasis, making it a promising candidate for cancer therapy.
Industry: Used in the development of bioactive scaffolds for tissue engineering and regenerative medicine
類似化合物との比較
Similar Compounds
Ile-Lys-Val-Ala-Val: Another laminin-derived peptide with similar bioactive properties.
Arg-Gly-Asp: A peptide sequence found in fibronectin that also plays a role in cell adhesion and migration.
Uniqueness
Tyr-Ile-Gly-Ser-Arg is unique due to its specific sequence and its ability to inhibit tumor growth and metastasis effectively. Its role as a major receptor binding site in laminin distinguishes it from other similar peptides .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30)/t14-,17-,18-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOGMBZGFFZBMK-LJZWMIMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911775 | |
| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110590-64-2, 120940-31-0 | |
| Record name | Tyrosyl-isoleucyl-glycyl-seryl-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(tyrosyl-isoleucyl-glycyl-seryl-arginine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120940310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: YIGSR interacts with a variety of targets, primarily laminin receptors, including integrins and a 67 kDa laminin receptor. [, , , , , ] Binding to these receptors can elicit diverse downstream effects depending on the cell type. Some key effects include:
- Inhibition of tumor metastasis: By interfering with tumor cell adhesion to laminin in the extracellular matrix, YIGSR can reduce tumor cell invasion and spread. [, , , ] This effect is attributed to the peptide's ability to block interactions between tumor cells and the basement membrane, a crucial step in the metastatic process. [, , ]
- Promotion of neurite outgrowth: YIGSR can bind to specific laminin receptors on neurons, stimulating the formation and extension of neurites. [] This suggests a role for YIGSR in nerve regeneration and repair.
- Modulation of cell adhesion and migration: Depending on the context, YIGSR can either promote or inhibit cell adhesion and migration, impacting processes such as wound healing and tissue regeneration. [, , , , , ]
ANone:
ANone: Modifications to the YIGSR peptide sequence can significantly impact its activity and selectivity.
- Amino acid substitutions: Replacing Ile with other hydrophobic amino acids like Met, Leu, or Phe retains inhibitory effects on metastasis, suggesting the importance of hydrophobicity at this position. []
- C-terminal modifications: Amidation of the C-terminus (YIGSR-NH2) enhances cell attachment activity compared to the free acid form. []
- N-terminal modifications: Adding a Cys residue to the N-terminus allows for cyclization through disulfide bond formation, potentially affecting activity. []
- Multimerization: Assembling multiple YIGSR units on a branched lysine core significantly enhances the inhibition of tumor growth and metastasis compared to the monomeric peptide. [, ]
- PEGylation: Conjugation with polyethylene glycol (PEG) can enhance the in vivo stability and antimetastatic activity of YIGSR due to increased resistance to enzymatic degradation and slower renal clearance. [, , , ]
A:
- Stability: YIGSR is susceptible to enzymatic degradation in vivo, limiting its therapeutic application. []
- Formulation strategies: PEGylation is a common strategy to improve the stability, solubility, and bioavailability of peptides like YIGSR. [, , , ] Conjugation with other carriers like chitosan has also been explored to enhance its antimetastatic activity. [, ]
A:
- In vitro: YIGSR effectively inhibits tumor cell adhesion and migration to laminin in cell-based assays. [, , , , , , ] It also demonstrates neurite outgrowth promotion in neuronal cell cultures. [, ]
ANone: Several strategies aim to improve the delivery and targeting of YIGSR:
- PEGylation: Conjugating YIGSR with PEG enhances its in vivo stability and prolongs its circulation time, allowing for better tumor targeting. [, , , ]
- Chitosan conjugation: Linking YIGSR to chitosan improves its antimetastatic activity, suggesting a potential targeted delivery approach. [, ]
- Multimeric YIGSR: Branched, multimeric forms of YIGSR exhibit enhanced tumor targeting and increased antimetastatic effects compared to the monomeric peptide. [, ]
- Nanoparticles: Encapsulating YIGSR in nanoparticles is a promising approach for targeted delivery and controlled release. [] One study successfully utilized YIGSR-conjugated polymeric micelles loaded with etoposide to target laminin receptors on metastatic tumor cells. []
A: YIGSR is generally considered biocompatible, being a naturally occurring peptide sequence found in laminin. It is susceptible to enzymatic degradation in vivo, suggesting biodegradability. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


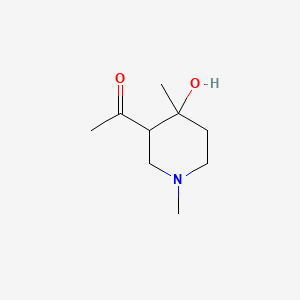
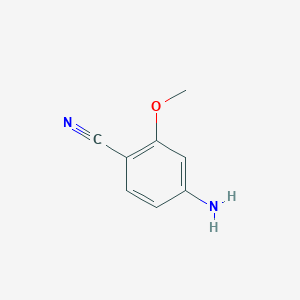
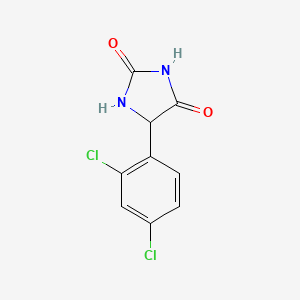

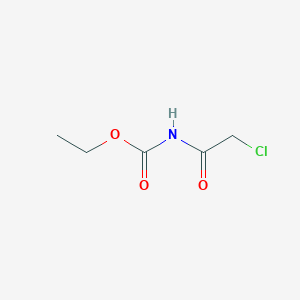

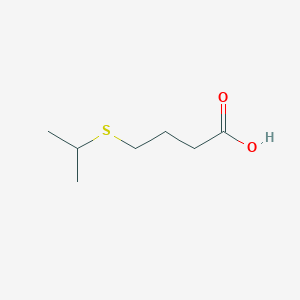

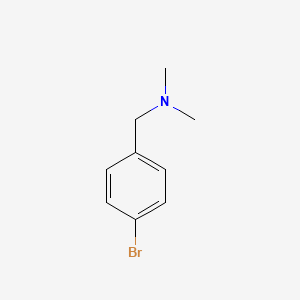
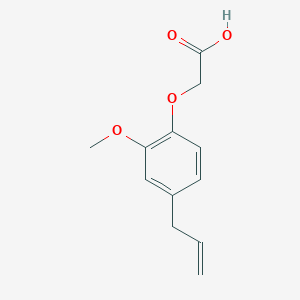
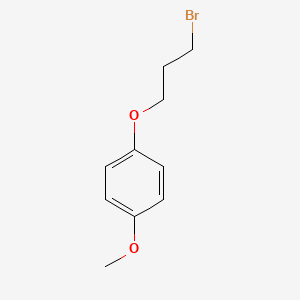
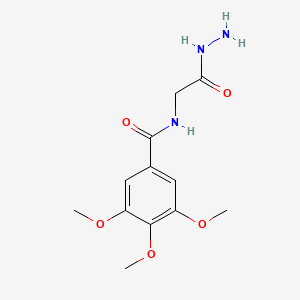
![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)
